4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c18-13-3-1-12(2-4-13)9-15(21)19-7-5-14(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,14H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNESKWURIAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common synthetic route includes the acylation of piperidine with 4-fluorophenylacetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets within the cell. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide-linked piperazine derivatives (e.g., 6h, 6i, 6j) synthesized in , which exhibit bis(4-fluorophenyl)methyl and sulfamoyl amino groups. Below is a comparative analysis based on substituent effects, physicochemical properties, and characterization methods:
Table 1: Comparative Analysis of Selected Analogous Compounds
Key Observations :
Structural Differences: The target compound replaces the sulfonamide linkage in analogs (6h–6j) with a morpholine-3,5-dione core. The 4-fluorophenyl acetyl group in the target compound may increase lipophilicity relative to the bis(4-fluorophenyl)methyl group in 6h–6j, impacting bioavailability.
Synthesis and Yield :
- Analogs in show moderate yields (65–72%), attributed to challenges in multi-step coupling and purification. The target compound’s synthesis may face similar hurdles, particularly in achieving regioselective acetylation of the piperidine ring.
Physicochemical Properties :
- Melting points for sulfonamide analogs range from 215–230°C, reflecting strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups). The morpholine-3,5-dione core in the target compound may reduce melting points due to decreased polarity.
Characterization Methods :
- All analogs in were validated via 1H/13C/19F NMR and mass spectrometry. For the target compound, X-ray crystallography using SHELX software (as described in ) would be critical for confirming stereochemistry and crystal packing .
Research Implications and Gaps
- Computational Modeling : Molecular docking studies could compare the target compound’s binding affinity with sulfonamide derivatives, leveraging structural data from SHELX-refined crystallographic models .
- Synthetic Optimization : highlights the need for improved yields in multi-step syntheses; microwave-assisted or flow chemistry approaches may enhance efficiency for the target compound.
Q & A
Advanced Question
- Substitution Patterns : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) on the phenyl ring. Compare bioactivity data to assess electronic effects .
- Scaffold Modifications : Replace morpholine-3,5-dione with pyridazine or triazine rings to evaluate rigidity and hydrogen-bonding capacity .
What computational tools are recommended for predicting physicochemical properties or metabolic stability?
Advanced Question
- Property Prediction : Use SwissADME or QikProp to estimate logP, solubility, and permeability.
- Metabolism : Simulate cytochrome P450 interactions with AutoDock Vina or Schrödinger’s GLIDE .
- Validation : Cross-reference predictions with experimental HPLC-MS/MS metabolite profiling .
How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?
Advanced Question
- Hypothesis Testing : Check for poor pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) or off-target effects (e.g., kinome-wide profiling) .
- Experimental Redesign : Use deuterated analogs to enhance metabolic stability or employ nanoparticle delivery systems to improve bioavailability .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Question
- Process Chemistry : Transition from batch to flow chemistry for hazardous steps (e.g., Li₃N reactions). Monitor exotherms and optimize mixing efficiency .
- Purification : Compare column chromatography vs. recrystallization in terms of yield and enantiomeric excess.
How can environmental impacts of this compound be assessed during early-stage research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
